2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid
CAS No.: 329905-83-1
Cat. No.: VC21411005
Molecular Formula: C17H17NO4S
Molecular Weight: 331.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329905-83-1 |
|---|---|
| Molecular Formula | C17H17NO4S |
| Molecular Weight | 331.4g/mol |
| IUPAC Name | 2-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C17H17NO4S/c19-17(20)12-16-15-9-5-4-6-13(15)10-11-18(16)23(21,22)14-7-2-1-3-8-14/h1-9,16H,10-12H2,(H,19,20) |
| Standard InChI Key | ICIVFNJHEOEAAI-UHFFFAOYSA-N |
| SMILES | C1CN(C(C2=CC=CC=C21)CC(=O)O)S(=O)(=O)C3=CC=CC=C3 |
| Canonical SMILES | C1CN(C(C2=CC=CC=C21)CC(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Structural Characteristics
Core Structure and Functional Groups
The tetrahydroisoquinoline scaffold consists of a six-membered benzene ring fused to a partially saturated pyridine ring. The benzenesulfonyl group (-SO₂C₆H₅) at position 2 enhances solubility and bioavailability, while the acetic acid (-CH₂COOH) at position 1 provides a reactive site for further derivatization.
| Functional Group | Position | Role |
|---|---|---|
| Benzenesulfonyl | C2 | Solubility, bioavailability |
| Acetic acid | C1 | Reactivity, conjugation |
Synthesis and Preparation
Key Synthetic Routes
The compound is synthesized via the Bischler–Napieralski cyclization, a method widely used to construct tetrahydroisoquinoline derivatives. This reaction involves:
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Precursor Preparation: Formation of a β-phenylethylamine derivative.
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Cyclization: Treatment with a sulfonyl chloride (e.g., benzenesulfonyl chloride) under acidic conditions to form the sulfonyl-substituted tetrahydroisoquinoline core.
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Acetic Acid Introduction: Subsequent introduction of the acetic acid group via nucleophilic substitution or coupling reactions.
Reaction Conditions
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Temperature | 80–120°C | Cyclization |
| Solvent | Toluene, DMF | Solubility |
| Catalyst | POCl₃, P₂O₅ | Acidic conditions |
Challenges and Optimization
Yield and purity are critical. Side reactions, such as over-sulfonation or incomplete cyclization, necessitate careful control of stoichiometry and reaction times. Purification typically involves recrystallization or chromatography.
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 331.4 g/mol | |
| Solubility | ~49.7 µg/mL (water) | |
| Melting Point | Not reported | – |
| pKa | Predicted ~3.84 |
Stability and Reactivity
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Acid Sensitivity: The acetic acid group may undergo decarboxylation under strong acidic or thermal conditions.
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Sulfonyl Group Reactivity: The benzenesulfonyl moiety is resistant to hydrolysis but susceptible to nucleophilic displacement under basic conditions.
| Therapeutic Area | Hypothesized Mechanism |
|---|---|
| Oncology | Kinase inhibition |
| Neurology | G-protein coupled receptor modulation |
| Inflammatory Diseases | COX-2 inhibition |
Analytical Characterization
Spectroscopic Methods
| Technique | Key Observations |
|---|---|
| ¹H NMR | Peaks for aromatic protons (δ 7.0–8.0 ppm), CH₂COOH (δ 2.5–3.0 ppm) |
| Mass Spectrometry | [M+H]⁺ ion at m/z 332.1 |
| X-ray Crystallography | Confirmation of sulfonyl and acetic acid orientations |
| Risk Code | Description |
|---|---|
| R25 | Toxic if swallowed |
| R50 | Very toxic to aquatic organisms |
Comparative Analysis with Analogues
Structural Variants
Solubility Trends
| Compound | Solubility (µg/mL) |
|---|---|
| Target Compound | 49.7 |
| 4-Ethoxybenzenesulfonyl Analog | Higher (estimated) |
Research Gaps and Future Directions
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Biological Profiling: Conduct in vitro assays to identify primary targets.
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Structure-Activity Relationships (SAR): Explore sulfonyl group modifications (e.g., electron-withdrawing substituents).
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Metabolic Stability: Assess hepatic microsomal stability to guide prodrug development.
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